A Senior Application Scientist's Technical Guide to 3-Fluoro-4-phenylaniline: Synthesis, Characterization, and Potential Applications
A Senior Application Scientist's Technical Guide to 3-Fluoro-4-phenylaniline: Synthesis, Characterization, and Potential Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Building Block
In the vast repository of chemical scaffolds available to the medicinal chemist, some compounds are well-trodden ground, their properties and reactivity extensively documented. Others, like 3-Fluoro-4-phenylaniline , exist as intriguing but sparsely characterized building blocks. This guide is structured from the perspective of a senior application scientist tasked with evaluating such a compound for inclusion in a drug discovery program.
While publicly available, peer-reviewed data on 3-Fluoro-4-phenylaniline is limited, its structural motifs—a fluorinated aniline and a biphenyl system—are of significant interest in modern pharmaceutical design. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the biphenyl scaffold offers a rigid, well-defined vector for exploring protein binding pockets.
This document, therefore, deviates from a simple data sheet. Instead, it serves as a technical and strategic guide. We will establish the compound's identity, propose a robust and logical synthetic route based on established precedent, outline a comprehensive characterization workflow, and discuss its potential applications by drawing parallels with structurally related, well-documented molecules. This is a blueprint for how to approach, understand, and unlock the potential of a novel chemical entity.
Part 1: Core Compound Identification and Physicochemical Profile
The foundational step in evaluating any chemical entity is to confirm its identity and understand its basic physical properties. These characteristics govern everything from reaction setup and solvent selection to formulation and preliminary safety assessments.
Chemical Identity
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Systematic Name: 3-Fluoro-4-phenylaniline
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Alternative Name: 2-Fluoro-4-aminobiphenyl
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CAS Number: 360771-05-7[1]
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Molecular Formula: C₁₂H₁₀FN
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Molecular Weight: 187.22 g/mol
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Structure: (Caption: Chemical structure of 3-Fluoro-4-phenylaniline)
Physicochemical Properties
| Property | Predicted/Known Value | Scientific Rationale & Significance |
| Physical Form | Solid | Biphenyl systems tend to pack efficiently into a crystal lattice, resulting in a solid state at room temperature. |
| Melting Point | Data not available | Expected to be a crystalline solid with a defined melting point, likely in the range of other substituted biphenyls (e.g., 2-Fluorobiphenyl melts at 71-74 °C).[2] This parameter is a critical indicator of purity. |
| Boiling Point | Data not available | High boiling point expected due to molecular weight and polarity. Not a primary parameter for a solid compound but relevant for purification via distillation if necessary. |
| Solubility | Predicted: Soluble in organic solvents (DCM, EtOAc, MeOH); Poorly soluble in water. | The aromatic rings confer lipophilicity, while the amine group provides some polarity. This profile is typical for many small molecule drug candidates. |
| pKa (of aniline) | Predicted: ~3-4 | The electron-withdrawing effect of the fluorine atom and the phenyl ring is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6). This is crucial for salt formation strategies and understanding physiological behavior. |
Part 2: A Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
For constructing the C-C bond between the two phenyl rings, the Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials. The following is a robust, field-proven protocol that should be readily applicable for the synthesis of 3-Fluoro-4-phenylaniline.
Synthetic Strategy: Causality and Choices
The chosen disconnection strategy involves coupling a commercially available halo-aniline with phenylboronic acid. We will use 4-bromo-3-fluoroaniline as the starting material. The C-Br bond is chosen over a C-Cl bond for its higher reactivity in palladium-catalyzed cycles, often leading to cleaner reactions and higher yields with less forcing conditions. Phenylboronic acid is selected for its stability and affordability.
Workflow Diagram
Caption: Proposed workflow for the synthesis of 3-Fluoro-4-phenylaniline.
Step-by-Step Methodology
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Vessel Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is assembled.
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Reagent Charging: To the flask, add 4-bromo-3-fluoroaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
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Catalyst Addition: The flask is briefly opened to add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv). Rationale: This is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.
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Solvent Addition & Degassing: A 4:1 mixture of 1,4-dioxane and water is added. The mixture is then degassed by bubbling nitrogen through the solution for 15-20 minutes. Rationale: Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
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Reaction: The reaction mixture is heated to 85-90 °C and stirred vigorously.
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Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoaniline is consumed (typically 4-12 hours).
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Work-up:
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The reaction is cooled to room temperature.
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The mixture is diluted with deionized water and transferred to a separatory funnel.
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The aqueous layer is extracted three times with ethyl acetate (EtOAc).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Fluoro-4-phenylaniline.
Part 3: Compound Characterization Workflow
Once synthesized and purified, the identity and purity of the compound must be unequivocally confirmed. This is a self-validating system where orthogonal analytical techniques provide a complete and trustworthy picture of the final product.
Characterization Logic Diagram
Caption: Standard workflow for the analytical characterization of a new compound.
Expected Analytical Data
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¹H NMR (400 MHz, CDCl₃): The spectrum should show distinct signals in the aromatic region (approx. δ 6.8-7.6 ppm) corresponding to the protons on both phenyl rings. The integration should sum to 9 protons (8 aromatic, plus aniline N-H if not exchanged). Protons on the fluorinated ring will exhibit coupling to the fluorine atom (¹⁹F-¹H coupling), resulting in characteristic doublet-of-doublets or triplet-of-doublets splitting patterns. A broad singlet corresponding to the two amine (NH₂) protons would also be expected, which would disappear upon a D₂O shake.
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¹³C NMR (100 MHz, CDCl₃): The spectrum will show 12 distinct carbon signals. The carbon directly attached to the fluorine atom will appear as a large doublet due to one-bond C-F coupling (J ≈ 240-250 Hz). Carbons two and three bonds away will show smaller C-F couplings.
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Mass Spectrometry (ESI+): The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 188.22. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (a doublet around 3350-3450 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches in the aromatic rings (~1500-1600 cm⁻¹), and a strong C-F stretch (~1100-1250 cm⁻¹).
Part 4: Potential Applications in Drug Discovery & Medicinal Chemistry
The value of a building block is defined by the properties it can impart to a larger molecule. The 3-fluoro-4-phenylaniline scaffold is a promising starting point for several therapeutic areas.
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Kinase Inhibitors: The biphenyl motif is a classic "hinge-binding" element in many kinase inhibitors. The aniline nitrogen provides a key hydrogen bond donor, while the second phenyl ring can be functionalized to target the solvent-exposed region of the ATP-binding pocket. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block potential sites of metabolic oxidation.
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Scaffolds for Bioactive Molecules: The introduction of fluorine is a well-established strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic profile of drug candidates.[3] The aniline group is a versatile handle for further chemical modification, allowing for the synthesis of amides, sulfonamides, and ureas, expanding the chemical space that can be explored.
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Probes for Chemical Biology: The fluorine atom can serve as a sensitive ¹⁹F NMR probe to study protein-ligand interactions without the background noise inherent in ¹H NMR.[4] This makes derivatives of 3-fluoro-4-phenylaniline potentially valuable tools for fragment-based screening and mechanistic studies.
Part 5: Safety & Handling
Given the lack of specific toxicity data for 3-Fluoro-4-phenylaniline, it must be handled with the precautions appropriate for a new chemical entity of unknown toxicity, drawing guidance from structurally related compounds.
| Hazard Category | Precautionary Measures & Rationale |
| Acute Toxicity | (Oral, Dermal, Inhalation) Assume to be harmful or toxic. Avoid ingestion, skin contact, and inhalation of dust. Rationale: Aromatic amines as a class can exhibit toxicity. |
| Skin/Eye Irritation | Causes skin and serious eye irritation. Wear appropriate PPE. Rationale: Aniline derivatives are often irritants. |
| Handling | Handle in a certified chemical fume hood. Use personal protective equipment (PPE): safety glasses with side shields, nitrile gloves, and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
3-Fluoro-4-phenylaniline (CAS 360771-05-7) represents a building block with significant untapped potential. While detailed experimental data remains to be published, its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. Its structure is primed for incorporation into discovery programs targeting a range of biological targets, particularly kinases. By following the logical workflows for synthesis, characterization, and safe handling outlined in this guide, researchers can confidently integrate this promising scaffold into their research and development pipelines, paving the way for the discovery of novel therapeutics.
References
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Synthonix, Inc. 3-fluoro-4-phenylaniline - [AC79989]. Available from: [Link]
- Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
Lu, G. et al. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Available from: [Link]
-
van de Poll, M. L. et al. (1992). N-acetylated and deacetylated 4'-fluoro-4-aminobiphenyl and 4-aminobiphenyl adducts differ in their ability to inhibit DNA replication. Carcinogenesis, 13(5), 751-8. Available from: [Link]
- Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
-
ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]
-
Taillefer, M. et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Available from: [Link]
-
Hudlicky, T. & Pavlath, A. E. (1980). Synthesis of fluoroaromatic amines. The Journal of Organic Chemistry. Available from: [Link]
-
PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN101973869A - Method for synthesis of flurbiprofen.
-
El-Gendy, M. A. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]
- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
- Google Patents. US3944612A - 4-Fluoro-3-nitro anilines.
- Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
-
PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Available from: [Link]
-
U.S. Environmental Protection Agency. 4-Aminobiphenyl. Available from: [Link]
-
IARC Publications. 4-AMINOBIPHENYL 1. Exposure Data. Available from: [Link]
